NVS-CECR2-1 is a potent and selective chemical probe targeting the CECR2 bromodomain, which plays a significant role in chromatin remodeling and DNA damage response. It is classified as an epigenetic inhibitor, specifically designed to interact with the CECR2 protein, a member of the bromodomain and extraterminal domain family. This compound has shown promise in various biological assays, demonstrating its potential utility in research related to epigenetics and chromatin dynamics.
NVS-CECR2-1 was developed by the Structural Genomics Consortium and is available from multiple suppliers, including Sigma, Cayman Chemical, and Tocris Bioscience. The compound is recognized for its high affinity for the CECR2 target, with a dissociation constant (KD) of 80 nM determined through isothermal titration calorimetry. It belongs to a class of compounds known as bromodomain inhibitors, which are increasingly important in the study of epigenetic regulation.
The synthesis of NVS-CECR2-1 involves solid-phase peptide synthesis techniques, often utilizing microwave irradiation for efficiency. This method allows for rapid assembly of complex molecules while maintaining high purity levels. The specific synthetic route has not been extensively detailed in public literature but typically includes steps for coupling various chemical moieties that facilitate binding to the CECR2 bromodomain.
The compound is characterized by its high-performance liquid chromatography (HPLC) purity of ≥98% and a molecular weight of 495.68 g/mol. The synthesis process must ensure that the final product retains functional groups necessary for interaction with the target protein while minimizing impurities that could affect biological activity.
NVS-CECR2-1 features a complex molecular structure that includes various functional groups allowing for specific interactions with the CECR2 bromodomain. While detailed structural data such as X-ray crystallography or NMR analysis has not been provided in the sources, its design is informed by known interactions within bromodomain targets.
The compound's structure is optimized to achieve high selectivity for CECR2 over other bromodomains, as evidenced by its minimal cross-reactivity in assays involving a panel of 48 targets. This selectivity is crucial for reducing off-target effects in biological applications.
NVS-CECR2-1 undergoes specific binding interactions with the CECR2 bromodomain, displacing histone proteins such as histone H3.3 in a dose-dependent manner. The binding affinity was measured using NanoBRET assays, showing an IC50 value of 255 nM for displacement from histone H3.3.
The compound's activity was confirmed through various assays including fluorescence recovery after photobleaching (FRAP) and AlphaScreen assays. These techniques demonstrate NVS-CECR2-1's ability to inhibit CECR2 effectively without significant toxicity at low concentrations (up to 1 µM).
NVS-CECR2-1 functions primarily by binding to the bromodomain of CECR2, inhibiting its interaction with acetylated lysine residues on histones. This action disrupts chromatin remodeling processes essential for gene expression regulation and DNA damage response.
Experimental data indicate that NVS-CECR2-1 induces significant thermal stability shifts (ΔTm) upon binding, suggesting strong interactions with the target protein. For instance, it caused ΔTm shifts of 12.52 °C when interacting with CECR2, confirming its potency as an inhibitor.
NVS-CECR2-1 is characterized by poor solubility in aqueous solutions but maintains high potency at low concentrations, making it suitable for various cell biology applications. Its solubility profile necessitates careful formulation when used in experimental settings.
The compound's chemical properties include stability under physiological conditions, which is critical for its application in live-cell assays. The lack of significant inhibition observed in kinase, protease, and receptor panels further highlights its selectivity towards CECR2.
NVS-CECR2-1 has several scientific applications:
Bromodomains are evolutionarily conserved acetyl-lysine recognition modules present in 46 human proteins that orchestrate chromatin-centric processes. Each bromodomain comprises ~110 amino acids forming a left-handed four-helix bundle (αZ, αA, αB, αC) linked by ZA and BC loops. This architecture creates a hydrophobic pocket that selectively binds ε-N-acetylated lysine residues on histones and transcription factors [2] [7]. The human proteome contains 61 bromodomains classified into eight families based on structural and functional characteristics:
Table 1: Major Bromodomain Families and Functional Roles
Family | Representative Members | Primary Biological Functions |
---|---|---|
BET | BRD2, BRD3, BRD4 | Transcriptional elongation, cell cycle control |
SWI/SNF | BRG1, BRM | ATP-dependent chromatin remodeling |
HATs (Histone Acetyltransferases) | p300, CBP, PCAF | Histone acetylation, transcriptional coactivation |
CECR2-containing | CECR2 | Chromatin remodeling, DNA damage response |
These epigenetic readers interpret acetylation marks to recruit macromolecular complexes that regulate gene transcription, DNA repair, and chromatin remodeling. Their dysfunction is implicated in cancer, inflammation, and developmental disorders, making them compelling therapeutic targets [7].
Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) resides within chromosome 22q11—a locus duplicated in cat eye syndrome—and encodes a nuclear chromatin remodeler containing a single bromodomain. Unlike multi-bromodomain proteins, CECR2 functions as a mono-bromodomain epigenetic reader that partners with SNF2L/SNF2H ATPases to reposition nucleosomes [2] [3]. Key biological roles include:
CECR2 is dysregulated across malignancies through:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0